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Compound of Interest

Compound Name: 5,5-Diphenylbarbituric acid

Cat. No.: B1682867

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for acquiring
and interpreting spectroscopic data for 5,5-diphenylbarbituric acid. While a definitive public
database of the complete *H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) data
for this compound is not readily available, this document outlines the standardized
experimental protocols to obtain this crucial information for synthesis verification, quality
control, and further research.

Molecular Structure

5,5-Diphenylbarbituric acid is a derivative of barbituric acid with two phenyl groups
substituted at the 5-position. Its chemical structure is foundational to understanding its
spectroscopic properties.

IUPAC Name: 5,5-diphenyl-1,3-diazinane-2,4,6-trione Molecular Formula: C16H12N203
Molecular Weight: 280.28 g/mol

Data Presentation

Due to the absence of publicly available, verified spectroscopic data for 5,5-diphenylbarbituric
acid, the following tables are presented as templates for researchers to populate with their own
experimental findings. Predicted spectral characteristics based on the structure and data from
similar compounds are provided for guidance.
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Table 1: Nuclear Magnetic Resonance (NMR) Data

(Predicted)

1H NMR Chemical Shift o . )
Multiplicity Integration Assignment

(Proton) (d) ppm

Phenyl Protons 72-75 Multiplet 10H Aromatic C-H

Amide Protons ~11.0 Singlet (broad) 2H N-H

13C NMR (Carbon) Chemical Shift (6) ppm Assignment

Carbonyl Carbons ~170-175 C=0

Quaternary Carbon ~60-70 C5

Aromatic Carbons ~125-140 Phenyl C

Note: NMR spectra should be recorded in a suitable deuterated solvent, such as DMSO-ds,

and referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm~12)

Intensity Assignment

3200 - 3100 Strong, Broad N-H Stretching
3100 - 3000 Medium Aromatic C-H Stretching
C=0 Stretching (multiple
1750 - 1680 Strong
bands)
1600, 1495 Medium Aromatic C=C Bending
Monosubstituted Benzene
750 - 700 Strong

Ring Bending

Note: IR spectra of solid samples are typically acquired using a KBr pellet or as a thin film.

Table 3: Mass Spectrometry (MS) Data (Predicted)
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m/z Ratio Relative Intensity (%) Proposed Fragment
280 [M]* Molecular lon

252 [M - COJ*

224 [M - 2COJ*

103 [CeHsNCO]*

77 [CeHs]*

Note: Mass spectra are highly dependent on the ionization technique used (e.g., Electron
lonization - El).

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the
spectroscopic data for 5,5-diphenylbarbituric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 300 MHz or higher field NMR spectrometer.
Procedure:

o Sample Preparation: Dissolve approximately 10-20 mg of dry, purified 5,5-
diphenylbarbituric acid in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). Add a
small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

e 'H NMR Acquisition:
o Tune and shim the spectrometer for the sample.

o Acquire a one-dimensional *H NMR spectrum with a sufficient number of scans to achieve

a good signal-to-noise ratio.
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o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a
relaxation delay of 1-5 seconds.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.
o Alarger number of scans will be necessary due to the low natural abundance of 13C.

o Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, and a
relaxation delay of 2-5 seconds.

o Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and performing baseline correction. Integrate the peaks in the *H NMR spectrum
and identify the chemical shifts in both *H and *3C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure (KBr Pellet Method):

o Sample Preparation: Grind 1-2 mg of dry 5,5-diphenylbarbituric acid with approximately
100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,
uniform powder is obtained.

o Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,
transparent or translucent pellet.

o Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
e Background Scan: Perform a background scan with an empty sample compartment.

o Sample Scan: Acquire the IR spectrum of the sample over the range of 4000-400 cm~—1.
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» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron
lonization - EI).

Procedure (Electron lonization - El):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples.

« lonization: Volatilize the sample by heating, and then bombard it with a beam of high-energy
electrons (typically 70 eV) to induce ionization and fragmentation.[2]

o Mass Analysis: Accelerate the resulting positively charged ions and separate them based on
their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).

e Detection: Detect the ions and record the m/z ratio and relative abundance of each ion.

o Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak
and interpret the fragmentation pattern to deduce the structure of the molecule.[3]

Mandatory Visualizations
Synthesis Workflow for 5,5-Diphenylbarbituric Acid

The following diagram illustrates the synthetic pathway for 5,5-diphenylbarbituric acid from
diethyl diphenylmalonate and urea.
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Synthesis of 5,5-Diphenylbarbituric Acid
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Caption: Synthesis of 5,5-Diphenylbarbituric Acid.

Spectroscopic Analysis Workflow

This diagram outlines the logical flow of spectroscopic analysis for the characterization of a
synthesized compound like 5,5-diphenylbarbituric acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 5,5-Diphenylbarbituric Acid]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1682867#spectroscopic-data-nmr-ir-mass-spec-
of-5-5-diphenylbarbituric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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